1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a methyl group, and a phenoxyethoxyethyl chain
Scientific Research Applications
1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine typically involves multiple steps, starting from the appropriate phenol derivative. The phenol is first alkylated with tert-butyl and methyl groups under Friedel-Crafts alkylation conditions. The resulting product is then subjected to etherification with ethylene oxide to introduce the ethoxyethyl chain. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction with 3-methylpiperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: The ethoxyethyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced piperidine derivatives.
Substitution: Various substituted ethoxyethyl derivatives.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyethoxyethyl chain allows for effective binding to these targets, while the piperidine ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]pyrrolidine
- 2-tert-Butyl-5-methylphenol
Uniqueness
1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine is unique due to its combination of a piperidine ring with a phenoxyethoxyethyl chain, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2.C2H2O4/c1-17-8-9-19(21(3,4)5)20(15-17)24-14-13-23-12-11-22-10-6-7-18(2)16-22;3-1(4)2(5)6/h8-9,15,18H,6-7,10-14,16H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVHYBNBGRJSQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOCCOC2=C(C=CC(=C2)C)C(C)(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.